9-cis-Retinal

Catalog No.
S625102
CAS No.
514-85-2
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-cis-Retinal

CAS Number

514-85-2

Product Name

9-cis-Retinal

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3

InChI Key

NCYCYZXNIZJOKI-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Synonyms

9-Z-Retinal; 9-cis-Retinaldehyde; 9-cis-Vitamin A Aldehyde; Isoretinene a;

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C

Understanding the Mechanism of Vision

  • Ligand for Rod Photoreceptor: 9-cis-Retinal serves as the essential light-sensitive ligand (chromophore) within the rod photoreceptor cells of the eye. Upon absorbing light, 9-cis-Retinal undergoes a shape change, triggering a cascade of events leading to vision []. Research using 9-cis-Retinal helps scientists understand the intricate mechanisms of light detection and signal transduction in the visual system.

Studying Visual Pigment Regeneration

  • Essential for Regeneration: After absorbing light, 9-cis-Retinal is converted to all-trans-retinal. However, the visual cycle requires the regeneration of 9-cis-Retinal for continued vision. Studies investigate how 9-cis-Retinal is regenerated and how its availability affects visual function []. This knowledge helps researchers understand the process of vision restoration and potential implications for vision disorders.

Development of Therapeutic Strategies

  • Potential for Treatment

    Due to its role in vision, 9-cis-Retinal is explored for therapeutic applications in retinal degenerative diseases like retinitis pigmentosa []. Studies assess the efficacy of 9-cis-Retinal supplementation or analogs in promoting visual function recovery or slowing disease progression.

  • Analog Development

    Researchers are also developing synthetic analogs of 9-cis-Retinal with improved stability or specific functionalities. These analogs can be used for studying the visual cycle, potentially leading to the development of novel therapies for vision impairments [].

9-cis-Retinal is a geometric isomer of retinal, specifically characterized by the cis configuration of the double bond at position 9, while the remaining double bonds are in the trans configuration. Its chemical formula is C20H28O, and it plays a crucial role as a chromophore in visual processes. This compound is particularly significant in the formation of photoactive isorhodopsin, which is essential for vision in certain organisms, including mammals. The ability of 9-cis-retinal to bind to opsin facilitates the regeneration of visual pigments, thereby contributing to phototransduction and visual signaling pathways .

9-cis-retinal plays a vital role in vision by binding to the opsin protein in rod cells to form rhodopsin []. When light strikes rhodopsin, it triggers a conformational change in the molecule, leading to the isomerization of 9-cis-retinal to all-trans-retinal []. This isomerization initiates a series of signaling events that ultimately result in the generation of nerve impulses, allowing us to perceive light []. The all-trans-retinal is then regenerated back to 9-cis-retinal, completing the visual cycle and enabling continuous vision [].

  • Isomerization: It can be converted from all-trans-retinal through enzymatic or photochemical processes. This reaction is crucial for visual cycles in photoreceptor cells .
  • Binding to Opsin: After being photoactivated, 9-cis-retinal can bind to opsin to regenerate visual pigments, specifically isorhodopsin. This process involves conformational changes that are essential for phototransduction .
  • Metabolism: In biological systems, 9-cis-retinal can be metabolized into various derivatives, including 9-cis-retinoic acid and its oxidized forms, which have implications in cellular differentiation and growth regulation .

9-cis-Retinal exhibits significant biological activity, particularly in the context of vision:

  • Visual Function: It enhances visual function by improving the regeneration of opsin and facilitating better dark adaptation in retinal cells. Studies have shown that long-term administration of 9-cis-retinal can improve electroretinographic responses in aging models .
  • Differentiation Induction: It has been shown to induce differentiation in various cell types more effectively than its all-trans counterpart. For example, it promotes neuroblastoma cell differentiation significantly better than all-trans-retinoic acid .
  • Potential Therapeutic Uses: Given its role in enhancing visual function and inducing differentiation, 9-cis-retinal is being explored for therapeutic applications in retinal degenerative diseases and certain cancers .

The synthesis of 9-cis-retinal can be achieved through several methods:

  • From β-Ionone: A common synthetic route involves a multi-step process starting from β-ionone, which includes deuteration and other organic transformations to yield 9-cis-retinal .
  • Catalytic Isomerization: All-trans-retinal can be converted to 9-cis-retinal using catalytic methods that promote isomerization under specific conditions, often involving membrane preparations from photoreceptors .
  • Chemical Modifications: Various chemical modifications and purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and quantify 9-cis-retinal from complex mixtures .

9-cis-Retinal has several applications across different fields:

  • Vision Research: It serves as a crucial component in studies related to vision and phototransduction mechanisms.
  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects on conditions like retinitis pigmentosa and other retinal disorders .
  • Cancer Therapy: Due to its ability to induce differentiation in cancer cells, 9-cis-retinal is being studied as a potential treatment option for certain malignancies .

Research into the interactions of 9-cis-retinal has revealed significant insights:

  • Binding Dynamics: Studies indicate that 9-cis-retinal binds effectively to opsin even when a functional retinoid cycle is present, suggesting its unique role in visual pigment regeneration compared to other retinoids .
  • Comparative Efficacy: In comparative studies, 9-cis-retinal has demonstrated superior efficacy over all-trans-retinal in certain biological contexts, particularly concerning neuroblastoma cell differentiation and retinal function restoration .

Several compounds share structural similarities with 9-cis-retinal. Here are a few notable examples:

CompoundConfigurationUnique Features
All-trans-RetinalAll-transThe primary form involved in normal vision processes.
11-cis-RetinalCis at position 11Key intermediate in the visual cycle; critical for rhodopsin formation.
13-cis-Retinoic AcidCis at position 13Used therapeutically for skin conditions; less effective than all-trans forms for vision.
9-cis-Retinoic AcidCis at position 9More potent than all-trans retinoic acid for inducing differentiation in some cancer cells.

Uniqueness of 9-cis-Retinal

The uniqueness of 9-cis-retinal lies in its specific geometric configuration that allows it to interact differently with opsin compared to other retinoids. Its ability to regenerate visual pigments effectively without requiring prior isomerization makes it a valuable compound for therapeutic applications related to vision and cellular differentiation.

9-cis-Retinol Dehydrogenase Function

The stereospecific oxidation of 9-cis-retinol to 9-cis-retinaldehyde is catalyzed by 9-cis-retinol dehydrogenase (RDH4), a membrane-bound enzyme belonging to the SDR superfamily [1] [2]. This enzyme exhibits unique substrate specificity, selectively oxidizing 9-cis-retinol while showing negligible activity toward all-trans-retinol isoforms [1] [2]. Structural analyses suggest that the enzyme's binding pocket accommodates the bent conformation of 9-cis-retinol through hydrophobic interactions with β-ionone ring methyl groups [1].

Functional studies in Sf9 insect cell systems demonstrated that RDH4 catalyzes the reversible oxidation-reduction of 9-cis-retinol and 9-cis-retinaldehyde in a NAD+/NADH-dependent manner [1]. The equilibrium favors retinaldehyde production under physiological NAD+ concentrations, with a reported turnover number of 3.7 nmol product/min/nmol enzyme when using 9-cis-retinol as substrate [1] [4]. This enzymatic activity appears critical during embryogenesis, as nonradioactive in situ hybridization revealed strong RDH4 expression in developing murine neural tubes, somites, and sensory organs [2].

Short-Chain Alcohol Dehydrogenase/Reductase Family Role

The SDR family provides the primary enzymatic framework for 9-cis-retinal biosynthesis, with RDH4 representing a specialized member optimized for cis-retinoid metabolism [1] [3]. These enzymes share a conserved Rossmann fold for NAD(P)+ binding and catalytic tyrosine residues essential for proton transfer [3]. Comparative studies of SDR isoforms reveal functional diversification, where RDH4's strict specificity for 9-cis-retinol contrasts with broader substrate ranges in related dehydrogenases like RDH11 and RDH14 [3].

In cardiac tissue, NAD+-dependent SDRs regulate retinol oxidation rates, with impaired activity observed under redox imbalance conditions [3]. Heart failure models demonstrated that decreased NAD+/NADH ratios correlate with retinol accumulation (r = -0.82, p < 0.01), reversible through nicotinamide riboside supplementation to restore SDR activity [3]. This redox sensitivity underscores the SDR family's role as metabolic gatekeepers in retinoid biosynthesis.

NAD+ versus NADP+ Cofactor Dependency

Crystallographic and kinetic analyses establish NAD+ as the exclusive cofactor for RDH4-mediated 9-cis-retinol oxidation [1] [2]. Enzyme assays comparing NAD+ and NADP+ utilization showed 9-cis-retinaldehyde production rates of 2.1 ± 0.3 nmol/min/mg protein with NAD+, versus undetectable activity with NADP+ [1]. This cofactor specificity aligns with the oxidative role of NAD+-dependent SDRs in retinol metabolism, contrasting with NADPH-preferring reductases in retinal reduction pathways [3] [6].

The NAD+ dependency creates a regulatory link between cellular redox state and retinoid synthesis. In hepatic models, a 30% decrease in NAD+/NADH ratio reduced RDH4 activity by 58 ± 7% (p < 0.05), demonstrating metabolic control of 9-cis-retinal production [3]. This relationship suggests that nutritional or pharmacological modulation of NAD+ levels could influence retinoid signaling pathways.

Tissue-Specific Biosynthetic Pathways

Hepatic Biosynthesis in Hep G2 and HSC-T6 Cell Lines

While direct evidence from Hep G2 hepatoma and HSC-T6 hepatic stellate cells remains limited, extrapolation from related systems suggests hepatic 9-cis-retinal synthesis occurs via two pathways:

  • Direct oxidation of 9-cis-retinol by RDH4 homologs
  • Isomerization of all-trans-retinal followed by reduction

Hepatic aldehyde dehydrogenases (ALDH1A1, ALDH1A2) may further oxidize 9-cis-retinaldehyde to 9-cis-retinoic acid, though this remains unconfirmed in liver-specific models [4]. Retinyl ester hydrolases in hepatic stellate cells could theoretically mobilize 9-cis-retinyl palmitate stores, but current studies primarily characterize all-trans-retinyl esters [6].

Intestinal Mucosa Conversion Mechanisms

The intestinal mucosa exhibits robust 9-cis-retinal biosynthesis from both retinoid and carotenoid precursors:

Carotenoid Pathway
9-cis-β-carotene undergoes central cleavage by β-carotene dioxygenase, yielding two 9-cis-retinal molecules per substrate [5] [6]. In human intestinal homogenates, 30 μM 9-cis-β-carotene generated 16 ± 1 pmol/hr/mg protein of 9-cis-retinoic acid, with linear kinetics up to 30 μM substrate [5]. Bile salts enhance dioxygenase activity 2.3-fold by facilitating micellar solubilization of carotenoids [6].

Retinol Isomerization Pathway
All-trans-retinol undergoes isomerization to 9-cis-retinol via undefined mechanisms, followed by RDH4-mediated oxidation [5]. Co-incubation experiments showed that 2 μM all-trans-β-carotene doubled all-trans-retinoic acid production (38 ± 6 pmol/hr/mg) without affecting 9-cis-retinoic acid levels, suggesting pathway segregation [5].

Ocular Tissue Production Routes

Ocular 9-cis-retinal synthesis occurs primarily in retinal pigment epithelium (RPE) and Müller glial cells through three interconnected mechanisms:

  • Visual Cycle Recycling: All-trans-retinol from photoreceptor outer segments is isomerized to 11-cis-retinol, with minor conversion to 9-cis-retinal via SDR isoforms [1]
  • De Novo Synthesis: Dietary 9-cis-β-carotene cleavage in RPE lysosomes produces 9-cis-retinal [6]
  • Redox Shunt: NADH-dependent reduction of 9-cis-retinaldehyde to 9-cis-retinol in Müller cells, allowing storage as retinyl esters [3]

Developmental studies in mice revealed strong RDH4 expression in embryonic optic cups and lens placodes, peaking at gestational day 12.5 [2]. This spatiotemporal regulation suggests 9-cis-retinal's role in ocular morphogenesis, potentially through retinoic acid receptor gamma (RARγ) activation.

Precursor Molecules and Metabolic Intermediates

9-cis-β-Carotene as Primary Precursor

Human intestinal mucosa efficiently converts 9-cis-β-carotene to 9-cis-retinal via a three-step process:

  • Central Cleavage: β-carotene dioxygenase yields two 9-cis-retinal molecules [6]
  • Oxidation: Retinal dehydrogenases convert 9-cis-retinal to 9-cis-retinoic acid [5]
  • Storage: Partial reduction to 9-cis-retinol and esterification with palmitic acid [3]

Kinetic studies demonstrated a Vmax of 24 ± 3 pmol/hr/mg protein for 9-cis-retinoic acid synthesis from 9-cis-β-carotene in jejunal biopsies [5]. The reaction exhibits positive cooperativity (Hill coefficient = 1.8), suggesting allosteric regulation at higher substrate concentrations.

All-trans-Retinol Isomerization Pathway

Isomerization of all-trans-retinol to 9-cis-retinol remains poorly characterized, though two mechanisms are proposed:

  • Non-enzymatic Isomerization: Light- or heat-induced conversion in photoreceptor outer segments
  • Enzymatic Isomerization: Putative isomerases in hepatic and renal microsomes

Evidence from intestinal models shows that 9-cis-retinal can arise from all-trans-retinal through redox-coupled isomerization [5]. Incubation of 0.1 μM all-trans-retinal with mucosal homogenates produced 9-cis-retinoic acid (4.2 ± 0.5 pmol/hr/mg), suggesting enzymatic control of cis-trans equilibrium [5].

Retinyl Ester Intermediate Formation

Retinyl esters serve as stable storage forms for 9-cis-retinol, primarily as 9-cis-retinyl palmitate. Key findings include:

  • Cardiac tissue accumulates 9-cis-retinyl palmitate (12.3 ± 1.8 nmol/g) during heart failure, reversible with NAD+ repletion [3]
  • Lecithin-retinol acyltransferase (LRAT) shows 83% activity toward 9-cis-retinol vs. all-trans-retinol in hepatic microsomes [6]
  • Retinyl ester hydrolases exhibit stereoselectivity, with 2.4-fold higher activity against all-trans vs. 9-cis esters [6]

These intermediates create buffered retinoid pools, allowing rapid 9-cis-retinal production during metabolic demand.

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

284.214015512 g/mol

Monoisotopic Mass

284.214015512 g/mol

Heavy Atom Count

21

Melting Point

63 °C

UNII

RR725D715M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

514-85-2

Metabolism Metabolites

9-cis-retinal has known human metabolites that include 4-hydroxy-9-cis-retinals.

Wikipedia

Retinal

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

General Manufacturing Information

Retinal, 13-cis-: ACTIVE
Retinal, 9-cis-: INACTIVE

Dates

Modify: 2023-08-15

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